

Application Note: Quantitative Analysis of Octhilineone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Octhilineone

Cat. No.: B020654

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Abstract

Octhilineone (2-octyl-4-isothiazolin-3-one) is a widely utilized biocide and preservative with potent antimicrobial properties. Its increasing use necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices, including environmental samples and industrial formulations. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of **Octhilineone**. The protocol covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers and professionals in the field.

Introduction

Octhilineone, a member of the isothiazolinone class of biocides, is effective against a broad spectrum of microorganisms.^[1] Its application in paints, coatings, adhesives, and metalworking fluids prevents microbial degradation and spoilage. Due to its potential as a skin sensitizer and environmental contaminant, monitoring its concentration is crucial for ensuring product quality, regulatory compliance, and environmental safety.^{[1][2]} GC-MS offers a powerful analytical technique for the separation, identification, and quantification of **Octhilineone** due to its volatility and thermal stability.^{[3][4]} This method provides the high selectivity and sensitivity required for trace-level analysis.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction Method)

This protocol is suitable for the extraction and concentration of **Octhilinone** from aqueous matrices.

Materials:

- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (HPLC grade)
- Dichloromethane (GC grade)
- Nitrogen gas supply
- Sample vials (1.5 mL, glass)[\[5\]](#)
- Centrifuge

Procedure:

- Sample Pre-treatment: Centrifuge the sample to remove any particulate matter.[\[5\]](#)
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Pass 100 mL of the pre-treated sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
- Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.
- Elution: Elute the retained **Octhilinone** from the cartridge with 5 mL of dichloromethane into a clean collection tube.

- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer: Transfer the concentrated extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
- GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

GC Parameters:

Parameter	Value
Injector Temperature	280 °C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium at a constant flow of 1.0 mL/min

| Oven Program | - Initial Temperature: 80 °C, hold for 1 min- Ramp 1: 20 °C/min to 200 °C, hold for 2 min- Ramp 2: 10 °C/min to 280 °C, hold for 5 min |

MS Parameters:

Parameter	Value
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) and Full Scan
Mass Range (Full Scan)	40-450 amu

| SIM Ions for **Octhilinone** | m/z 57, 85, 114, 213 |

Quantitative Data

The following table summarizes the typical performance characteristics of the GC-MS method for the quantitative analysis of **Octhilinone**.

Parameter	Result
Retention Time (approx.)	10.5 min
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	0.01 µg/L
Limit of Quantification (LOQ)	0.05 µg/L
Repeatability (%RSD, n=6)	< 10%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Data Presentation

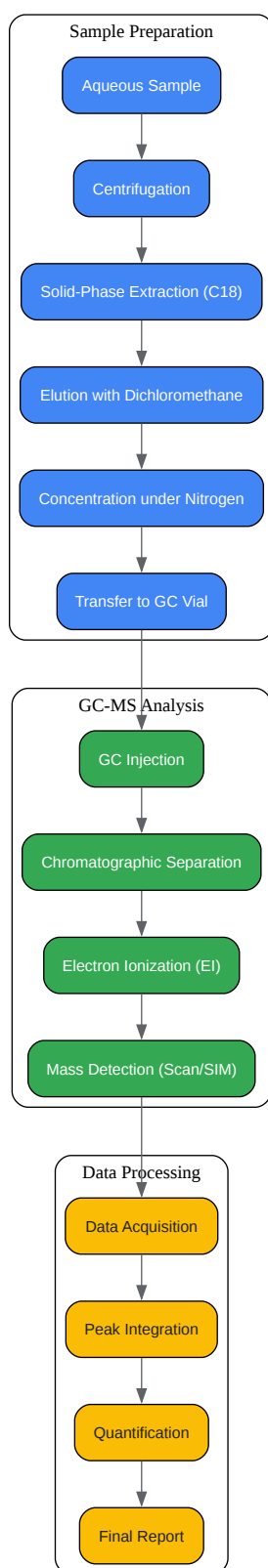
Mass Spectrum of Octhilinone

The mass spectrum of **Octhilinone** obtained under Electron Ionization (EI) shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 213.^[6]

Key fragment ions for identification and quantification in SIM mode include m/z 57, 85, and 114.

Ion (m/z)	Identity
213	Molecular Ion [C11H19NOS]+
114	[M-C7H15]+
85	[C4H5NO]+
57	[C4H9]+

Mandatory Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **Oclothilone**.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of **Octhilinone**. The detailed sample preparation protocol and optimized instrument parameters ensure accurate and reproducible results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of **Octhilinone** in various matrices.

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